molecular formula C16H14FN5S B12148078 3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole

3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole

Cat. No.: B12148078
M. Wt: 327.4 g/mol
InChI Key: PNRXIMNEJIATJJ-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a methylthio group, a prop-2-enyl group, and a pyrazinyl-triazole core

Preparation Methods

The synthesis of 3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Chemical Reactions Analysis

3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole can undergo various chemical reactions, including:

Scientific Research Applications

3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets would require further experimental validation.

Comparison with Similar Compounds

Similar compounds to 3-[(4-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole include:

The uniqueness of this compound lies in its combination of functional groups and the potential for diverse chemical reactivity and applications.

Properties

Molecular Formula

C16H14FN5S

Molecular Weight

327.4 g/mol

IUPAC Name

2-[5-[(4-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C16H14FN5S/c1-2-9-22-15(14-10-18-7-8-19-14)20-21-16(22)23-11-12-3-5-13(17)6-4-12/h2-8,10H,1,9,11H2

InChI Key

PNRXIMNEJIATJJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=NC=CN=C3

Origin of Product

United States

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